N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide
Description
N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group attached to the acetamide nitrogen. The compound’s piperazine ring is substituted at the 4-position with a morpholin-4-ylcarbonyl moiety, which introduces both hydrogen-bonding capability and conformational rigidity. This structural framework is common in drug discovery, as piperazine and morpholine rings enhance solubility and modulate pharmacokinetic properties.
Properties
Molecular Formula |
C17H23FN4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C17H23FN4O3/c18-14-1-3-15(4-2-14)19-16(23)13-20-5-7-21(8-6-20)17(24)22-9-11-25-12-10-22/h1-4H,5-13H2,(H,19,23) |
InChI Key |
JEKUVKTWOQWHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide. This intermediate is then reacted with piperazine to yield N-(4-fluorophenyl)-2-piperazinylacetamide. Finally, the morpholinylcarbonyl group is introduced through a reaction with morpholine-4-carbonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Structural Formula
- IUPAC Name : N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide
- Molecular Weight : 392.47 g/mol
- Canonical SMILES : C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC4=CC=CC=C43
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
Case Studies:
- In vitro studies have shown that derivatives similar to this compound can inhibit biofilm formation in bacterial cultures, with minimum inhibitory concentrations (MICs) for some derivatives as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Data Table: Antimicrobial Activity
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
Antitumor Activity
The compound also shows promise in cancer research, particularly regarding its cytotoxic effects on various cancer cell lines.
Case Studies:
- A study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 colon cancer cells, revealing that the presence of electron-donating groups significantly enhances cytotoxicity . The structural modifications in the phenyl and morpholine groups can improve the growth inhibition of cancer cells.
Data Table: Antitumor Activity
| Activity Type | Target Cell Line | IC50 (μg/mL) | Notes |
|---|---|---|---|
| Antitumor | HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their structural/functional differences:
Structural and Functional Analysis
Core Scaffold Variations :
- The target compound’s morpholin-4-ylcarbonyl group distinguishes it from analogs with thiazole (e.g., Compounds 15, 30) or triazole (e.g., 9e) substituents. Morpholine enhances hydrophilicity and may improve blood-brain barrier penetration compared to aromatic heterocycles .
- Piperazine Substitution : Compounds like the target and those in –3 share a piperazine-acetamide backbone. However, replacing the morpholine group with sulfonyl (Compound 47) or aryl (Compound 15) moieties alters electronic properties and target affinity. For example, sulfonyl groups in Compound 47 enhance antimicrobial activity by promoting electrostatic interactions with bacterial enzymes .
Impact of Fluorine Substitution :
- The 4-fluorophenyl group is conserved across multiple analogs (e.g., Compounds 15, 30, GSK1570606A). Fluorine’s electron-withdrawing effects increase metabolic stability and membrane permeability. In GSK1570606A, the 4-fluorophenyl-thiazole combination contributes to antimycobacterial activity by optimizing target (PyrG/PanK) binding .
Thermal and Physicochemical Properties :
- Melting points correlate with substituent polarity. The target compound’s morpholine group likely reduces crystallinity compared to thiazole derivatives (e.g., Compound 15, mp 269–270°C; Compound 30, mp 328–329°C). Higher melting points in thiazole analogs suggest stronger intermolecular forces (e.g., π-π stacking) .
The morpholine substituent may redirect activity toward CNS targets due to improved solubility . Piperazine-Sulfonyl Derivatives: Compound 47’s benzo[d]thiazole sulfonyl group demonstrates gram-positive antibacterial activity, highlighting the role of sulfonyl in microbial target engagement .
Biological Activity
N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from various studies, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It contains a morpholine moiety, a piperazine ring, and a fluorophenyl group, which are critical for its biological activity.
1. Anticonvulsant Activity
Research has shown that derivatives of this compound exhibit anticonvulsant properties. A study evaluated various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, revealing that compounds with similar structures provided protection against seizures in animal models. The most effective compounds demonstrated significant activity in the maximal electroshock (MES) test at doses of 100 mg/kg and 300 mg/kg, indicating their potential as anticonvulsants .
3. Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the phenyl ring significantly influence biological activity. For instance, electronegative substituents like fluorine enhance hydrophilicity and improve anti-tuberculosis activity . The presence of morpholine and piperazine moieties contributes to enhanced interaction with biological targets, potentially increasing efficacy.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticonvulsant Evaluation
In a study evaluating the anticonvulsant effects of various derivatives, it was found that compounds with higher lipophilicity exhibited delayed onset but prolonged action against seizures. Specifically, the morpholine derivative showed protective effects in the MES test at shorter time intervals compared to more lipophilic counterparts, suggesting different distribution patterns within the central nervous system .
Case Study 2: MurB Inhibition
A series of compounds were synthesized to evaluate their efficacy against MurB enzymes related to tuberculosis. The incorporation of piperazine linkers was found to significantly enhance binding affinity and inhibition potency, providing insights into optimizing structures for better therapeutic outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
